Tert-butyl 3-(6-formyl-5-hydroxypyridin-2-YL)propylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 3-(6-formyl-5-hydroxypyridin-2-YL)propylcarbamate: is an organic compound with the molecular formula C14H20N2O4 and a molecular weight of 280.32 g/mol . This compound is characterized by the presence of a tert-butyl group, a formyl group, and a hydroxypyridinyl moiety, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-(6-formyl-5-hydroxypyridin-2-YL)propylcarbamate typically involves multi-step reactions starting from commercially available precursors. One common method involves the formylation of a pyridine derivative followed by protection of the hydroxyl group and subsequent introduction of the tert-butyl carbamate moiety .
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the desired transformations efficiently .
Chemical Reactions Analysis
Types of Reactions: Tert-butyl 3-(6-formyl-5-hydroxypyridin-2-YL)propylcarbamate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The hydroxyl group can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Ethers or esters.
Scientific Research Applications
Tert-butyl 3-(6-formyl-5-hydroxypyridin-2-YL)propylcarbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 3-(6-formyl-5-hydroxypyridin-2-YL)propylcarbamate involves its interaction with specific molecular targets. The formyl and hydroxyl groups can form hydrogen bonds and participate in various biochemical pathways. The compound’s effects are mediated through its ability to modulate enzyme activity and receptor binding .
Comparison with Similar Compounds
- Tert-butyl (6-formylpyridin-2-yl)carbamate
- Tert-butyl (5-bromo-3-methoxypyridin-2-yl)methylcarbamate
Comparison: Tert-butyl 3-(6-formyl-5-hydroxypyridin-2-YL)propylcarbamate is unique due to the presence of both formyl and hydroxyl groups on the pyridine ring, which allows for diverse chemical reactivity and potential biological activity. Similar compounds may lack one of these functional groups, limiting their versatility in certain applications .
Properties
Molecular Formula |
C14H20N2O4 |
---|---|
Molecular Weight |
280.32 g/mol |
IUPAC Name |
tert-butyl N-[3-(6-formyl-5-hydroxypyridin-2-yl)propyl]carbamate |
InChI |
InChI=1S/C14H20N2O4/c1-14(2,3)20-13(19)15-8-4-5-10-6-7-12(18)11(9-17)16-10/h6-7,9,18H,4-5,8H2,1-3H3,(H,15,19) |
InChI Key |
MRSGWGSEKCHLKR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCC1=NC(=C(C=C1)O)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.